molecular formula C19H26FN3O3S B3001292 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine CAS No. 1396761-17-3

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine

Cat. No. B3001292
M. Wt: 395.49
InChI Key: WVBGJUBRAHPFQU-UHFFFAOYSA-N
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Description

Enantioselective Synthesis and Cycloaddition Reactions

The research presented in the first paper introduces a method for synthesizing sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity. This is achieved through an asymmetric [4 + 2] cycloaddition reaction using chiral primary amine and o-fluorobenzoic acid, which is a novel approach for the cycloaddition of cyclic N-sulfonylimines and ynones .

Fluorinated Sulfone Derivatives and Olefination Reactions

The second paper discusses the preparation of fluorinated 1-phenyl-1H-tetrazol-5-yl sulfone derivatives, which serve as reagents for fluoroalkylidene synthesis. The study explores the metalation and electrophilic fluorination processes, as well as the condensation reactions with aldehydes to produce fluoroalkylidenes. The olefination conditions and their impact on stereoselectivity are also examined, providing insights into the synthesis of fluoro olefin products .

Synthesis of O-Substituted Piperidine Derivatives

In the third paper, a series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine are synthesized. The process involves coupling benzenesulfonyl chloride with piperidine and subsequent substitution with various electrophiles. The synthesized compounds are characterized and evaluated for their biological activity, particularly against butyrylcholinesterase enzyme .

Antibacterial Piperazine Derivatives

The fourth paper describes the design and synthesis of novel piperazine derivatives with potential antibacterial activities. The study investigates the effects of solvent, acid acceptor, and reaction temperature on the yield of the synthesized compounds. The antibacterial activities of these derivatives are tested against various pathogens, with some showing promising results .

Biological Activities of Piperidinyl-4-Phenylthioether and Sulfone Derivatives

Finally, the fifth paper focuses on the synthesis of 4-piperidinylthioether and sulfone derivatives as selective ligands for the 5-HT2A receptor. The compounds are synthesized from 2,3-dimethoxythiophenol and tested for their affinities to various receptors. The results indicate that these sulfur-containing analogues have high selectivity for the 5-HT2A receptor, suggesting potential for further research .

Scientific Research Applications

1. Anticancer Applications

Compounds similar to 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine have shown potential in anticancer applications. For instance, novel propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, synthesized from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, were evaluated as promising anticancer agents (Rehman et al., 2018).

2. Antibacterial Activity

Some acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, synthesized from ethyl piperidin-4-carboxylate, showed significant antibacterial potentials. These compounds were moderate inhibitors, with some being more active against Gram-negative bacterial strains (Iqbal et al., 2017).

3. Corrosion Inhibition

Piperidine derivatives, such as 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine, have been studied for their corrosion inhibition properties. Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption and corrosion inhibition properties of these derivatives on iron, demonstrating their effectiveness in corrosion protection (Kaya et al., 2016).

properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O3S/c1-14(2)19-21-8-11-22(19)13-15-6-9-23(10-7-15)27(24,25)18-12-16(20)4-5-17(18)26-3/h4-5,8,11-12,14-15H,6-7,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBGJUBRAHPFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine

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